molecular formula C22H22ClNO2S B12136702 (3-chloro-1-benzothiophen-2-yl)(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanone

(3-chloro-1-benzothiophen-2-yl)(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B12136702
M. Wt: 399.9 g/mol
InChI Key: RMDJBFQOUHUNRP-UHFFFAOYSA-N
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Description

The compound (3-chloro-1-benzothiophen-2-yl)(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic molecule that features a benzothiophene ring substituted with a chlorine atom and a methanone group linked to a methoxy-substituted dihydroquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 3-chloro-1-benzothiophene and 6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline.

    Formation of Methanone Linkage: The key step involves the formation of the methanone linkage between the benzothiophene and dihydroquinoline moieties. This can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reactivity and prevent side reactions.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and reagent addition rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to a hydroxyl group.

    Substitution: The chlorine atom on the benzothiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interaction with biological targets.

Medicine

In medicinal chemistry, the compound can serve as a lead compound for drug development. Its structural features can be optimized to improve pharmacokinetic properties and target specificity.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile candidate for material science applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The methoxy and chlorine substituents can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (3-chloro-1-benzothiophen-2-yl)(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanol: A reduced form of the compound with a hydroxyl group instead of a carbonyl group.

    (3-chloro-1-benzothiophen-2-yl)(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone: A similar compound with an ethyl group instead of a methanone linkage.

Uniqueness

The unique combination of a benzothiophene ring with a methoxy-substituted dihydroquinoline and a methanone linkage sets this compound apart from its analogs. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H22ClNO2S

Molecular Weight

399.9 g/mol

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)methanone

InChI

InChI=1S/C22H22ClNO2S/c1-13-12-22(2,3)24(17-10-9-14(26-4)11-16(13)17)21(25)20-19(23)15-7-5-6-8-18(15)27-20/h5-11,13H,12H2,1-4H3

InChI Key

RMDJBFQOUHUNRP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)C3=C(C4=CC=CC=C4S3)Cl)(C)C

Origin of Product

United States

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